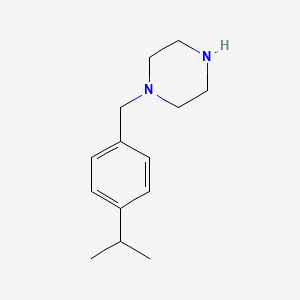

1-(4-Isopropylbenzyl)piperazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4-propan-2-ylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBCRUDGINOFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368951 | |

| Record name | 1-(4-isopropylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-95-1 | |

| Record name | 1-(4-isopropylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[4-(propan-2-yl)phenyl]methyl}piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Benzylpiperazine Moiety in Chemical Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.gov This structural feature makes it a versatile component in medicinal chemistry and drug design. When a benzyl (B1604629) group is attached to one of the nitrogen atoms, forming a benzylpiperazine, the resulting moiety's pharmacological and chemical properties are significantly influenced.

Historically, benzylpiperazine (BZP) itself was investigated as a potential antidepressant, though this was not pursued commercially. europa.eu The core structure is known to interact with dopaminergic and serotonergic systems in the brain. wikipedia.orgnih.gov This activity has made the benzylpiperazine scaffold a subject of interest for researchers developing new therapeutic agents. nih.gov The structure serves as a valuable pharmacophore and a versatile linker for constructing more complex, biologically active molecules. mdpi.com The chemical reactivity of the second nitrogen atom on the piperazine ring allows for further molecular modifications, making it a key building block in synthetic chemistry. mdpi.comorgsyn.org

Overview of Scholarly Research Trajectories Involving 1 4 Isopropylbenzyl Piperazine

Scholarly interest in 1-(4-Isopropylbenzyl)piperazine is primarily focused on its role as a chemical intermediate in the synthesis of novel, potentially therapeutic compounds. Its specific structure, featuring an isopropyl group on the benzyl (B1604629) ring, offers a unique lipophilic characteristic that researchers can exploit in molecular design.

A significant area of research involving this compound is in the development of potential treatments for neurodegenerative diseases. For instance, it has been utilized in the synthesis of a new derivative of Prottremin, a compound that has demonstrated antiparkinsonian activity in animal models. researchgate.net In this line of research, this compound was reacted with an epoxide derived from a monoterpene to create a more complex molecule. researchgate.net The synthesis of this compound for this purpose was achieved through a reductive amination reaction involving 4-isopropylbenzaldehyde (B89865) and tert-butyl piperazine-1-carboxylate, followed by the removal of the Boc protecting group. researchgate.net

Another research trajectory for this compound is in the creation of new antifungal agents. researchgate.net The rise of drug-resistant fungal strains has prompted the development of novel azole-based antifungals. researchgate.net Research has shown that incorporating a cuminyl fragment (derived from this compound) into these molecules can lead to compounds with high antifungal activity and low cytotoxicity. researchgate.net These novel monoterpene-containing azoles have demonstrated significantly lower minimum inhibitory concentrations (MICs) against certain Candida strains compared to existing treatments. researchgate.net

The chemical properties of this compound are foundational to its utility in these synthetic pathways.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₂N₂ |

| InChI Key | HOBCRUDGINOFNV-UHFFFAOYSA-N |

| Purity | 95% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The synthesis of this key intermediate is a critical step in these research endeavors.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Reagent | Product Yield |

|---|---|---|---|

| 4-Isopropylbenzaldehyde | tert-Butyl piperazine-1-carboxylate | Sodium triacetoxyborohydride (B8407120) | 98% |

This table describes the initial reductive amination and subsequent deprotection to yield the final product. researchgate.net

The research demonstrates the role of this compound as a valuable building block, enabling the exploration of new and complex chemical entities with potential therapeutic applications.

An in-depth look at the chemical synthesis of this compound reveals a variety of established and advanced methodologies. This article focuses exclusively on the synthetic pathways, including reductive amination and alkylation, as well as the role of protective groups and the potential application of modern coupling techniques.

Chemical Transformations and Derivatization Pathways of 1 4 Isopropylbenzyl Piperazine

Epoxide Ring Opening Reactions Utilising 1-(4-Isopropylbenzyl)piperazine

Epoxides are highly reactive three-membered cyclic ethers that can undergo ring-opening reactions with a wide array of nucleophiles, including amines like this compound. nih.govmdpi.com This reactivity stems from the significant ring strain within the epoxide ring. nih.govjsynthchem.com The reaction of an amine with an epoxide is a form of nucleophilic substitution and serves as a powerful method for constructing larger, more complex molecules, often resulting in the formation of β-amino alcohols. nih.gov

The mechanism of the epoxide ring-opening reaction is typically a bimolecular nucleophilic substitution (SN2) process. jsynthchem.com The secondary amine of this compound acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. transformationtutoring.com

Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. jsynthchem.comtransformationtutoring.comlibretexts.org This regioselectivity is a hallmark of the SN2 mechanism. The reaction is initiated by the attack of the piperazine (B1678402) nitrogen, which opens the ring and forms an alkoxide intermediate. This intermediate is then protonated, typically by a solvent or during aqueous workup, to yield the final β-amino alcohol product with a trans stereochemistry between the newly formed alcohol and the piperazine substituent. transformationtutoring.comlibretexts.org

The general reaction can be illustrated as follows: this compound + Epoxide → β-(1-(4-Isopropylbenzyl)piperazinyl)alcohol

The table below provides examples of potential products from the reaction of this compound with various epoxides, highlighting the expected regioselectivity.

| Epoxide Reactant | Product Name | Comments |

| Propylene Oxide | 1-(1-(4-Isopropylbenzyl)piperazin-2-yl)propan-2-ol | Attack occurs at the less substituted primary carbon of the epoxide. |

| Styrene Oxide | 2-(1-(4-Isopropylbenzyl)piperazin-2-yl)-1-phenylethan-1-ol | Attack occurs at the less hindered primary carbon, away from the phenyl group. |

| Cyclohexene Oxide | trans-2-(1-(4-Isopropylbenzyl)piperazin-2-yl)cyclohexan-1-ol | Results in a trans-diaxial opening of the epoxide ring. |

Acylation and Carboxamide Formation at the Piperazine Nitrogen

The secondary amine of this compound is readily acylated to form amides or can react with isocyanates and chloroformates to yield ureas and carbamates, respectively. These carboxamide formation reactions are fundamental transformations for modifying the properties of the parent molecule. googleapis.com

Acylation is commonly achieved using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in an inert solvent like dichloromethane (B109758) or dimethylformamide. researchgate.net The base is necessary to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction. googleapis.com This direct acylation is a straightforward method for introducing a wide variety of acyl groups onto the piperazine nitrogen.

Carboxamide derivatives, specifically ureas, can be synthesized by reacting this compound with an appropriate isocyanate (e.g., methyl isocyanate). googleapis.com This reaction typically proceeds smoothly in a suitable solvent like toluene. googleapis.com Alternatively, reaction with chloroformates, such as p-nitrophenylchloroformate, under basic conditions (e.g., magnesium oxide in a two-phase system) yields carbamate (B1207046) derivatives. googleapis.com These reactions provide access to a broad class of compounds with diverse functionalities. nih.gov

The table below illustrates the types of products formed from these reactions.

| Reagent | Product Class | Example Product Name |

| Acetyl Chloride | N-Acyl Piperazine (Amide) | 1-Acetyl-4-(4-isopropylbenzyl)piperazine |

| Benzoyl Chloride | N-Acyl Piperazine (Amide) | 1-Benzoyl-4-(4-isopropylbenzyl)piperazine |

| Methyl Isocyanate | N-Carbamoyl Piperazine (Urea) | N-Methyl-4-(4-isopropylbenzyl)piperazine-1-carboxamide |

| Ethyl Chloroformate | N-Carbalkoxy Piperazine (Carbamate) | Ethyl 4-(4-isopropylbenzyl)piperazine-1-carboxylate |

Diversification via Aromatic and Aliphatic Substitutions

Further diversification of the this compound scaffold can be achieved by introducing various substituents at the secondary nitrogen atom. Common methods for this N-alkylation include reductive amination and nucleophilic substitution reactions. mdpi.com

Reductive amination involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). nih.gov This method is a highly effective way to introduce a range of alkyl and benzyl (B1604629) groups.

Alternatively, direct N-alkylation can be performed by reacting the piperazine derivative with an alkyl halide (e.g., benzyl bromide) in a suitable solvent like dichloromethane or acetonitrile, often with a base like potassium carbonate to scavenge the acid byproduct. nih.gov For the introduction of aryl groups, modern cross-coupling reactions are employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. mdpi.com Aromatic nucleophilic substitution (SNAr) can also be used if the aromatic ring is sufficiently electron-deficient. mdpi.com

These synthetic strategies allow for the creation of a vast library of 1,4-disubstituted piperazines, which is a common motif in many biologically active compounds. researchgate.netnih.gov

| Reaction Type | Reagents | Substituted Group | Example Product Name |

| Reductive Amination | Benzaldehyde, Na(OAc)₃BH | Benzyl | 1-Benzyl-4-(4-isopropylbenzyl)piperazine |

| N-Alkylation | Ethyl Iodide, K₂CO₃ | Ethyl | 1-Ethyl-4-(4-isopropylbenzyl)piperazine |

| Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, Base | Phenyl | 1-(4-Isopropylbenzyl)-4-phenylpiperazine |

| SNAr Reaction | 2,4-Dinitrochlorobenzene | 2,4-Dinitrophenyl | 1-(2,4-Dinitrophenyl)-4-(4-isopropylbenzyl)piperazine |

Metal Complexation with Piperazine-Based Ligands

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons, making them potential Lewis bases capable of coordinating to metal ions. Piperazine units can act as binding sites and electron donors in the formation of metal complexes. nih.gov

While simple piperazine derivatives are generally weak bidentate ligands, their incorporation into larger macrocyclic structures or the addition of other donor groups can significantly enhance their chelating ability. nih.gov The formation of metal complexes with piperazine-based ligands has been demonstrated with divalent cations such as zinc (Zn²⁺) and cobalt (Co²⁺). nih.gov The coordination of the metal ion to the piperazine nitrogen atoms can lead to the formation of stable complexes with defined geometries. The study of such complexes is relevant in areas like catalysis and the development of fluorescent sensors, where metal binding can modulate the electronic properties of the molecule. nih.gov

The coordination can be represented by the general equilibrium: Mⁿ⁺ + L ⇌ [ML]ⁿ⁺ Where M is a metal ion and L is the piperazine-based ligand. The stability and structure of the resulting complex depend on the metal ion, the solvent, and the steric and electronic properties of the ligand.

Advanced Structural Elucidation and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(4-Isopropylbenzyl)piperazine. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals is achievable.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, JMOD)

The structural framework of this compound is meticulously pieced together using a combination of NMR experiments. mdpi.com 1D NMR, specifically ¹H and ¹³C NMR, provides the initial overview of the chemical environments of the hydrogen and carbon atoms, respectively. researchgate.net However, for a definitive assignment, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comsdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the piperazine (B1678402) ring and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signals for the CH, CH₂, and CH₃ groups in the molecule can be unequivocally identified.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu This is particularly useful for connecting different fragments of the molecule. For example, HMBC can show correlations between the benzylic protons and the carbons of the aromatic ring, as well as the carbons of the piperazine ring, confirming the connectivity between the benzyl (B1604629) group and the piperazine moiety.

JMOD (J-Modulated Spin-Echo) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, and quaternary carbons). This information is complementary to the other NMR data and aids in the final structural confirmation. mdpi.com

Chemical Shift Analysis for Piperazine Core and Substituents

The chemical shifts (δ) observed in the ¹H and ¹³C NMR spectra are highly informative about the electronic environment of each nucleus.

For the piperazine core , the proton signals typically appear as multiplets in the aliphatic region of the ¹H NMR spectrum. The carbon signals of the piperazine ring also resonate in the aliphatic region of the ¹³C NMR spectrum. The presence of the benzyl substituent on one of the nitrogen atoms causes a downfield shift of the adjacent methylene (B1212753) protons and carbons compared to an unsubstituted piperazine. chemicalbook.com

The 4-isopropylbenzyl substituent gives rise to characteristic signals. In the ¹H NMR spectrum, the aromatic protons typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons (CH₂) appear as a singlet, while the isopropyl group shows a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). In the ¹³C NMR spectrum, the aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group will have distinct chemical shifts that are consistent with the proposed structure. mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | ~7.1-7.2 | ~126-147 |

| Benzyl-CH₂ | ~3.4 | ~63 |

| Piperazine-H (adjacent to N-benzyl) | ~2.4 | ~53 |

| Piperazine-H (adjacent to NH) | ~2.8 | ~46 |

| Isopropyl-CH | ~2.8 | ~34 |

| Isopropyl-CH₃ | ~1.2 | ~24 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition or molecular formula. researchgate.net For this compound (C₁₄H₂₂N₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This measured value is then compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other potential formulas with the same nominal mass.

Chromatographic-Mass Spectrometric (GC/MS, GC-TOF-MS) Methods for Purity and Isomer Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. unodc.org Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) offers the advantage of high-speed data acquisition and enhanced sensitivity. These methods are crucial for assessing the purity of this compound and for identifying any potential isomers.

Differentiation of Regioisomers and Isobaric Compounds

In the synthesis of this compound, there is a possibility of forming regioisomers, such as 1-(2-isopropylbenzyl)piperazine or 1-(3-isopropylbenzyl)piperazine. These isomers have the same molecular weight and will produce the same molecular ion in the mass spectrometer. However, they can often be separated by gas chromatography due to differences in their boiling points and interactions with the stationary phase of the GC column. rsc.orgrsc.org The fragmentation patterns in the mass spectra of these regioisomers may also show subtle differences that can aid in their identification. Isobaric compounds, which are different compounds with the same nominal mass, can also be distinguished using these methods. nih.gov

Derivatization Strategies for Enhanced Chromatographic Resolution (e.g., Perfluoroacyl Derivatives)

To improve the chromatographic properties and enhance the resolution of piperazine-containing compounds, derivatization is often employed. mdpi.com This involves chemically modifying the analyte to make it more volatile or to improve its separation on the GC column. For piperazines, the secondary amine in the ring can be derivatized.

One common strategy is acylation, for example, with perfluoroacylating agents like trifluoroacetic anhydride (B1165640) (TFAA). mdpi.com This process converts the secondary amine into a more volatile and less polar amide derivative. This can lead to sharper peaks, better separation from other components in a mixture, and improved sensitivity in the MS detector. The resulting mass spectra of the derivatives will also have characteristic fragmentation patterns that can aid in identification.

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic absorption spectroscopies are powerful, non-destructive techniques for probing the molecular structure of compounds like this compound. While specific, publicly available experimental IR and UV-Vis spectra for this compound are not extensively reported in the surveyed scientific literature, the expected spectral features can be inferred from the known absorption characteristics of its constituent functional groups.

Vibrational Spectroscopy (IR): Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the piperazine ring, the benzyl group, and the isopropyl substituent.

Based on established spectroscopic data for related piperazine derivatives and aromatic compounds, the following IR absorption bands would be anticipated:

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| N-H (piperazine) | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 2960-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N (piperazine) | Stretching | 1250-1020 |

| C-H (isopropyl) | Bending | 1385-1365 |

The N-H stretching vibration of the secondary amine in the piperazine ring is typically observed as a medium to weak band in the 3400-3200 cm⁻¹ region. beilstein-journals.org The aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine ring, benzyl methylene group, and isopropyl group would appear below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the p-substituted benzene ring would be found in the 1600-1450 cm⁻¹ range. Furthermore, the C-N stretching of the piperazine ring would give rise to bands in the 1250-1020 cm⁻¹ region. beilstein-journals.org A distinctive feature for the isopropyl group is the split bending vibration, which typically appears as a doublet in the 1385-1365 cm⁻¹ range.

Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the p-substituted benzene ring.

The anticipated UV-Vis absorption maxima for this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) are:

| Transition | Approximate λmax (nm) |

| π → π* (Benzene Ring) | ~260-270 |

| π → π* (Benzene Ring) | ~220 |

The spectrum is expected to show a primary absorption band (π → π*) around 260-270 nm, which is characteristic of the benzene ring. A second, more intense band may be observed at a shorter wavelength, typically around 220 nm. The presence of the alkyl (isopropyl) and benzylpiperazine substituents on the benzene ring may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, extensive crystallographic data is available for closely related piperazine derivatives, which allows for a reliable prediction of its solid-state structure. nih.govnih.govresearchgate.net

Based on the crystal structures of numerous 1,4-disubstituted piperazine compounds, it is expected that the piperazine ring in this compound will adopt a chair conformation . This is the most stable conformation for a six-membered ring, minimizing steric strain. The 4-isopropylbenzyl group attached to one of the nitrogen atoms would likely occupy an equatorial position to reduce steric hindrance. nih.gov

A hypothetical crystallographic data table for this compound, based on typical values for similar compounds, might look as follows. It is important to note that these are expected values and not from experimental determination.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 6-12 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 |

| V (ų) | 1000-2000 |

| Z | 4 |

| Piperazine Conformation | Chair |

The determination of the actual crystal structure through experimental single-crystal X-ray diffraction would be necessary to confirm these predictions and to analyze the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Computational Chemistry and Molecular Modeling in Benzylpiperazine Research

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzylpiperazine research, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry optimization) and to calculate various electronic properties.

Researchers utilize DFT calculations, often with basis sets like B3LYP/6-31G**, to obtain minimum energy structures for piperazine (B1678402) derivatives. researchgate.net These optimized geometries are crucial for understanding the molecule's shape and for subsequent, more complex calculations like molecular docking. For instance, theoretical investigations into N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and related thioureas have used DFT to establish their minimum energy conformations. researchgate.net

Beyond geometry, DFT provides insights into the electronic landscape of the molecule. Key parameters such as the heat of formation and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's kinetic stability and chemical reactivity. researchgate.net In studies of piperine (B192125) analogs, the heat of formation was identified as a significant descriptor in quantitative models predicting biological activity. nih.gov

Table 1: Examples of DFT-Calculated Properties for Piperazine Derivatives Note: This table contains representative data from studies on various piperazine derivatives, not specifically 1-(4-isopropylbenzyl)piperazine, to illustrate the application of DFT.

| Descriptor | Typical Value Range | Significance | Reference |

|---|---|---|---|

| Heat of Formation (kcal/mol) | Varies | Thermodynamic stability of the molecule | researchgate.netnih.gov |

| HOMO-LUMO Gap (eV) | ~7.4 eV | Chemical reactivity and kinetic stability | researchgate.net |

Conformational Landscape Analysis of Piperazine Derivatives

The piperazine ring is not a rigid, flat structure; it exists in various conformations, primarily the "chair" and "boat" forms, due to the rotation around its carbon-carbon and carbon-nitrogen single bonds. The analysis of this conformational landscape is critical because the specific three-dimensional shape a molecule adopts can dramatically influence its ability to interact with a biological target.

Studies on N-benzoylated piperazines using temperature-dependent NMR spectroscopy have shown that these molecules exist as distinct conformers at room temperature. rsc.org This is due to two main energetic barriers: the restricted rotation of the amide bond and the interconversion of the piperazine ring's chair conformations. rsc.org The activation energy barriers (ΔG‡) for these processes have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

For 2-substituted piperazines, computational and experimental studies have revealed a preference for the substituent to be in an axial position rather than an equatorial one. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, which can lock the molecule into a specific orientation that may be ideal for receptor binding. nih.gov The conformational flexibility of piperazine derivatives is considered a highly important factor in drug design, as the molecule's ability to adapt its shape upon binding to a target can be crucial for its inhibitory activity. nih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound before they are synthesized. By analyzing the electronic properties derived from calculations such as DFT, chemists can gain insights into how and where a molecule is likely to react.

The energies of the frontier molecular orbitals, HOMO and LUMO, are central to these predictions. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net Furthermore, the distribution of these orbitals on the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

In studies of various heterocyclic compounds, other calculated descriptors are also used to predict reactivity and interaction selectivity. For example, the topological polar surface area (TPSA) and the distribution of partial negative surface area on a molecule can be correlated with its biological activity and how it interacts with a receptor. nih.govijpsr.com In one QSAR study, the partial negative surface area was found to be a key descriptor, where an increase in this value correlated with increased inhibitory activity against a bacterial efflux pump. nih.gov These computational predictions help in prioritizing which novel derivatives to synthesize for achieving a desired biological effect.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as a benzylpiperazine derivative, interacts with its biological target over time. These simulations model the movements and interactions of every atom in the system, offering a detailed mechanism of binding at an atomic level. nih.gov

MD simulations are often used to refine and validate the results of molecular docking. nih.gov While docking provides a static snapshot of a likely binding pose, MD simulations can confirm the stability of this pose. nih.govnih.gov Key analyses performed during MD simulations include calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

RMSD tracks the average deviation of the protein backbone and the ligand from their initial positions over the course of the simulation. A stable RMSD plot over time (e.g., 50 to 100 nanoseconds) suggests that the ligand-protein complex is stable. nih.govmdpi.com

RMSF measures the fluctuation of individual amino acid residues. Peaks in the RMSF plot can indicate which parts of the protein are flexible and which are directly involved in the interaction with the ligand. mdpi.com

These simulations are crucial for identifying the specific amino acid residues that form key interactions (like hydrogen bonds or hydrophobic contacts) with the ligand, thereby elucidating the binding mechanism. nih.govindexcopernicus.com For example, MD simulations of arylpiperazine derivatives at the 5-HT2A receptor helped to understand the changes in the ligand-receptor complex and confirmed the rationality of the initial docking analysis. nih.gov

Table 2: Key Parameters from MD Simulations of Ligand-Target Complexes Note: This table illustrates typical outputs from MD simulation studies of various ligand-protein complexes.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| RMSD | Root-Mean-Square Deviation of atomic positions. | Measures the stability of the protein-ligand complex over time. | nih.govindexcopernicus.com |

| RMSF | Root-Mean-Square Fluctuation of individual residues. | Identifies flexible regions of the protein and residues involved in binding. | mdpi.com |

| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and protein. | Indicates key stabilizing interactions. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Perspective)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov From a computational perspective, the core of QSAR involves calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to build a predictive model. atlantis-press.com

For benzylpiperazine derivatives, QSAR studies have been employed to understand what structural features are important for a specific biological effect, such as anti-ulcer or receptor binding activities. nih.govnih.gov The process involves several key steps:

Descriptor Calculation : A wide range of descriptors are calculated for each molecule in the dataset. These can be classified into several categories:

Topological : Descriptors based on the 2D graph of the molecule. ijpsr.com

Spatial/Steric : Descriptors related to the 3D shape and size of the molecule (e.g., molecular shadow). nih.gov

Electronic : Descriptors derived from quantum chemical calculations, such as dipole moment and orbital energies (HOMO, LUMO). researchgate.netatlantis-press.com

Thermodynamic/Lipophilic : Descriptors like heat of formation and partition coefficient (logP). nih.govatlantis-press.com

Model Building : Using methods like multiple linear regression (MLR), a statistical model is generated that links a selection of the most relevant descriptors to the observed biological activity. ijpsr.com

Validation : The predictive power of the QSAR model is rigorously tested using cross-validation techniques (like leave-one-out) and by predicting the activity of an external set of compounds not used in model generation. nih.gov

A successful QSAR model not only predicts the activity of new, unsynthesized compounds but also provides mechanistic insights by highlighting which molecular properties (e.g., hydrophobicity, electronic character) are critical for activity. nih.govnih.gov

Table 3: Common Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability, reactivity | atlantis-press.com |

| Lipophilic | ClogP | Hydrophobicity, membrane permeability | atlantis-press.com |

| Spatial | Molecular Shadow | Steric bulk and shape | nih.gov |

| Thermodynamic | Heat of Formation | Molecular stability | nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential | ijpsr.com |

Mechanistic Investigations of Biological Interactions and Agrochemical Applications

Role of Piperazine (B1678402) Scaffold as a Privileged Pharmacophore in Bioactive Molecule Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a privileged scaffold in drug discovery. nih.govresearchgate.net This designation stems from its frequent appearance in a wide array of approved drugs and biologically active compounds across numerous therapeutic areas, including anticancer, antidepressant, and antimalarial agents. researchgate.netnih.govnih.gov The widespread use of the piperazine moiety can be attributed to its unique combination of physicochemical properties. researchgate.netnih.gov

Key characteristics that make piperazine a favored structural component include:

Basicity and Solubility : The two nitrogen atoms provide basic centers which can be protonated at physiological pH. This enhances water solubility, a crucial factor for a drug's bioavailability. nih.gov The pKa values of the nitrogen atoms can be fine-tuned through substitution, allowing for modulation of pharmacokinetic properties. nih.gov

Conformational Flexibility : The piperazine ring typically adopts a chair conformation, but its flexibility allows it to present substituents in various spatial orientations, facilitating optimal interactions with diverse biological targets. nih.gov

Chemical Reactivity : The secondary amine nature of the nitrogen atoms allows for straightforward chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov The N-1 nitrogen can be functionalized to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen can serve as a basic amine. nih.gov

Statistically, piperazine is the most prevalent nitrogen-containing heterocycle after piperidine (B6355638) and pyridine (B92270) in the development of small molecule pharmaceuticals. researchgate.net Its incorporation into a molecule can significantly influence both pharmacodynamic and pharmacokinetic profiles, making it a versatile tool for medicinal chemists aiming to optimize lead compounds. nih.govnih.gov While its application in agrochemicals has been less extensive, with only one major marketed product containing the heterocycle, the principles of its utility in drug design suggest potential opportunities for its use in developing new agricultural products. nih.gov

Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms (Excluding Direct Clinical Outcomes)

The piperazine scaffold is a common feature in ligands designed to interact with various receptors, demonstrating high affinity and, in many cases, selectivity.

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various cellular functions. Benzylpiperazine derivatives have been extensively studied as ligands for this receptor. nih.gov

Pharmacophore Model : The binding of piperazine derivatives to the σ1R aligns with Glennon's pharmacophore model, which requires two distal hydrophobic regions and a central, positively ionizable nitrogen atom. nih.gov The benzyl (B1604629) group of a compound like 1-(4-isopropylbenzyl)piperazine would occupy one of the hydrophobic pockets, while the piperazine nitrogen provides the crucial basic center.

Affinity and Selectivity : Structure-affinity relationship (SAfiR) studies have shown that substituents on the benzyl ring and modifications to the piperazine core can significantly impact binding affinity and selectivity for σ1R over the σ2R subtype. nih.govacs.org For example, introducing a para-substituent on the benzyl ring can enhance σ1R affinity. nih.gov Interestingly, in some molecular series, replacing a piperidine core with a piperazine moiety has been shown to alter the protonation state at physiological pH, which in turn can dramatically affect σ1R binding affinity. acs.org

Molecular Interactions : Molecular modeling studies indicate that the protonated piperazine nitrogen forms a key salt bridge interaction with acidic residues, such as glutamic acid (Glu172), within the σ1R binding pocket. acs.org This electrostatic interaction is a critical anchor for the ligand.

The research highlights the piperazine moiety as a fundamental structural element for achieving high-affinity binding to the σ1R. acs.orgnih.gov

Piperazine derivatives have also been developed as potent and selective modulators of adenosine (B11128) receptors, particularly the A2B subtype.

High-Affinity Antagonists : A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been shown to produce A2B receptor antagonists with subnanomolar affinity. nih.govacs.org For instance, compounds like PSB-603 exhibit a Kᵢ value of 0.553 nM for the human A2B receptor and display high selectivity, showing virtually no affinity for other adenosine receptor subtypes (A1, A2A, A3) at concentrations up to 10 µM. nih.govacs.org

Allosteric Modulation : While not specific to this compound itself, the broader class of adenosine receptor modulators includes positive allosteric modulators (PAMs). nih.gov These compounds bind to a site on the receptor distinct from the endogenous ligand (adenosine) binding site. This binding enhances the effect of endogenous adenosine, a mechanism that offers the potential for more subtle, tissue-specific receptor modulation compared to direct agonists. nih.gov The development of such allosteric modulators for adenosine receptors is an active area of research. nih.gov

The data below summarizes the binding affinities of selected piperazine derivatives for sigma and adenosine receptors.

Table 1: Binding Affinity of Piperazine Derivatives at Sigma and Adenosine Receptors

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |

| Compound 15 (benzylpiperazinyl derivative) | σ₁R | 1.6 | 886 | nih.gov |

| Lead Compound 8 (4-methoxybenzylpiperazinyl derivative) | σ₁R | - | 432 | nih.gov |

| PSB-603 (piperazine-1-sulfonyl)phenylxanthine) | Human A₂B | 0.553 | N/A | nih.govacs.org |

| PSB-09120 (piperazine-1-sulfonyl)phenylxanthine) | Human A₂B | 0.157 | N/A | nih.govacs.org |

DNA and Protein Binding Mechanisms

The interaction of small molecules with macromolecules like proteins and DNA is fundamental to their biological activity. Studies have investigated how piperazine-containing compounds bind to these essential biomolecules.

Bovine Serum Albumin (BSA) is a model protein often used in binding studies due to its structural similarity to human serum albumin. The interaction of compounds with BSA can provide insights into their pharmacokinetic distribution.

BSA Binding : The interaction between piperazine-containing compounds and BSA has been studied using techniques like fluorescence spectroscopy. nih.govnih.gov BSA contains fluorescent amino acid residues, primarily tryptophan, whose fluorescence can be quenched upon the binding of a small molecule. nih.gov This quenching is indicative of a binding event that alters the local environment of the tryptophan residue. nih.gov Studies with various metal complexes containing heterocyclic ligands have shown that these compounds can bind to BSA with significant affinity, primarily through hydrogen bonds and van der Waals forces, leading to a static quenching mechanism. nih.gov The binding constants (Kₐ or Kₑ) calculated from these experiments quantify the strength of the interaction. nih.govnih.gov

DNA Interaction : The ability of a compound to bind to DNA can be a mechanism for antimicrobial or anticancer activity. nih.gov The binding of piperazine derivatives or their complexes to calf thymus DNA (ctDNA) has been explored. One common method involves monitoring the fluorescence of an ethidium (B1194527) bromide (EthBr)-DNA solution. EthBr intercalates into DNA and fluoresces strongly. A compound that binds to DNA can displace the EthBr or form a non-fluorescent complex, leading to a reduction in fluorescence intensity. nih.gov This suggests an interaction with the DNA molecule, with groove binding being a common proposed mechanism for such compounds. nih.gov The presence of both polar and non-polar groups in the ligand can facilitate this type of interaction. nih.gov

The following table summarizes key findings from BSA and DNA binding studies of related compounds.

Table 2: Interaction Parameters of Related Compounds with BSA and DNA

| Compound Type | Biomolecule | Method | Key Finding | Reference |

| Er(III) Complex | BSA | Fluorescence Spectroscopy | Strong binding affinity (Kₑ = 5.89 x 10⁴ M⁻¹ at 298 K); Static quenching | nih.gov |

| Er(III) Complex | DNA | Spectroscopic & Docking | Groove binding mechanism | nih.gov |

| Silver(I) Complexes | BSA | Fluorescence Spectroscopy | Remarkable fluorescence quenching, indicating binding | nih.gov |

| Silver(I) Complexes | ctDNA-EthBr | Fluorescence Spectroscopy | Reduction in emission intensity, indicating interaction | nih.gov |

Intercalation and Groove Binding Models

The biological activity of many compounds is predicated on their ability to interact with deoxyribonucleic acid (DNA). Two primary non-covalent interaction models are intercalation and groove binding. While direct studies elucidating the specific DNA binding mechanism of this compound are not prominently available, the structural characteristics of this molecule—namely the planar aromatic ring of the benzyl group and the cationic potential of the piperazine ring—are features commonly associated with DNA-interactive agents. Research on analogous piperazine derivatives provides insight into the plausible mechanisms by which it might bind to DNA.

Intercalation involves the insertion of a planar or aromatic molecule between the base pairs of the DNA double helix. This insertion causes a conformational change in the DNA, such as unwinding of the helix and an increase in its length. Molecular docking studies on some phenylpiperazine derivatives have shown that the phenylpiperazine portion of the molecules can slide between nucleic acid bases, participating in π-π stacking interactions, a hallmark of intercalation nih.gov. Similarly, other research has indicated that N-benzylpiperazine (BZP) can induce oxidative DNA damage nih.gov.

Groove binding, conversely, involves a molecule fitting into the minor or major groove of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs within the groove. Studies on various piperazine derivatives have confirmed their capacity for groove binding. For instance, molecular docking simulations with 1,4-Bis(2-chloro-4-nitrophenyl)piperazine predicted strong binding affinities within the DNA grooves dergipark.org.tr. Further, investigations of aminoethylpiperazine-containing copper(II) complexes revealed a non-covalent groove mode of binding researchgate.net. This mode of interaction is also supported by studies on other piperazine derivatives, which form stable complexes with DNA, often interacting with specific amino acid residues and nucleobases within the DNA grooves nih.gov.

Given the structure of this compound, it is conceivable that it could engage in either or both of these binding modes. The isopropylbenzyl group could potentially intercalate between DNA base pairs, while the piperazine ring could anchor the molecule within one of the grooves, stabilized by electrostatic interactions. However, without specific experimental data for this compound, these remain theoretical models based on the observed behavior of structurally related molecules.

Antimicrobial and Antifungal Activities in Non-Medical Contexts

The piperazine scaffold is a versatile structural motif that is not only prevalent in medicinal chemistry but is also increasingly explored for its potential in agrochemical applications. researchgate.netnih.gov Derivatives of piperazine have demonstrated a range of bioactivities, including the control of organisms detrimental to agriculture, such as plant pathogenic fungi and bacteria. researchgate.net

Control of Plant Pathogenic Fungi and Bacteria (e.g., Apple Tree Applications)

Plant fungal and bacterial diseases represent a significant threat to global food production, necessitating the development of effective and environmentally benign control agents. researchgate.net The piperazine chemical class has been investigated for its fungicidal and bactericidal properties, making its derivatives potential candidates for crop protection. researchgate.net

Apple cultivation, a globally significant agricultural industry, is particularly vulnerable to devastating diseases caused by fungi and bacteria. Management of these diseases often relies on chemical treatments, and the emergence of resistant pathogen strains drives the search for novel active ingredients. nih.govmdpi.com While specific studies detailing the use of this compound for apple tree diseases are not available in the cited literature, the known antimicrobial activity of the piperazine class makes pathogens of apple trees relevant targets for such compounds.

Two of the most economically impactful diseases in apple orchards are fire blight and apple scab.

Fire Blight , caused by the bacterium Erwinia amylovora, is a destructive disease that can rapidly kill blossoms, shoots, and even entire trees. nih.govnih.gov Control strategies are limited, and there is a high demand for new bactericides. nih.govmdpi.com Research into agents that can inhibit bacterial virulence mechanisms, such as the Type III secretion system (T3SS), is an active area of investigation. nih.govresearchgate.net

Apple Scab , caused by the ascomycete fungus Venturia inaequalis, leads to lesions on leaves and fruit, rendering the fruit unmarketable and reducing tree vigor. nih.govmdpi.com Control of apple scab is a major component of orchard management and is heavily reliant on fungicides. mdpi.commdpi.com However, resistance of V. inaequalis to several classes of fungicides is a widespread problem, highlighting the urgent need for new modes of action. mdpi.comresearchgate.netnih.gov

The development of novel piperazine-based agrochemicals could offer new solutions for managing these and other plant diseases. The table below lists key pathogens that are significant in apple production, representing the types of targets for which new chemical controls are sought.

| Pathogen | Kingdom | Disease Caused | Affected Host |

|---|---|---|---|

| Erwinia amylovora | Bacteria | Fire Blight | Apple, Pear |

| Venturia inaequalis | Fungi | Apple Scab | Apple |

| Neofabraea spp. | Fungi | Bull's Eye Rot | Apple, Pear |

| Podosphaera leucotricha | Fungi | Powdery Mildew | Apple |

Antiviral Activity in Plant Systems

In addition to their antibacterial and antifungal potential, piperazine derivatives have emerged as a promising class of compounds for the management of plant viral diseases. nih.govnih.gov Plant viruses like Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV), and Tobacco Mosaic Virus (TMV) can cause significant crop losses in a wide range of cash crops, including tobacco, tomato, and pepper. nih.govnih.govresearchgate.net

Research has shown that certain piperazine derivatives can effectively inhibit viral infection and spread within the plant. nih.govresearchgate.net One of the key mechanisms identified is not necessarily direct virucidal action, but rather the activation of the plant's own defense systems. nih.gov For instance, some trifluoromethylpyridine piperazine derivatives have been shown to induce systemic acquired resistance (SAR), a state of heightened immunity in the plant. nih.gov This is achieved by triggering defense-related pathways, such as the phenylpropanoid biosynthetic pathway, and increasing the activity of defense-related enzymes like superoxide (B77818) dismutase (SOD) and polyphenol oxidase (PPO). nih.gov

Other studies have demonstrated that piperazine derivatives can interfere with viral replication and movement. For example, certain derivatives were found to inhibit the systemic spread of TMV from infected tissues and to disrupt the biosynthesis process of the virus. nih.gov The table below summarizes key research findings on the anti-plant virus activity of various piperazine derivatives, demonstrating the broad potential of this chemical scaffold in plant protection.

| Piperazine Derivative Class | Target Virus | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Trifluoromethylpyridine Piperazine Derivatives | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Inhibited systemic spread; provided protection. nih.govresearchgate.net | Induction of Systemic Acquired Resistance (SAR); enhanced defense enzyme activity. nih.gov |

| 1,3,5-Triazine Piperazine Derivatives | Potato Virus Y (PVY) | Potent curative and protective activity. nih.gov | Inactivation of virus particles. nih.gov |

| Piperazine Derivatives with Imidazo Moiety | Potato Virus Y (PVY) | Mitigated viral infection. nih.gov | Activation of glycolysis/gluconeogenesis pathway in the host plant. nih.gov |

While these findings underscore the potential of the piperazine scaffold in developing novel plant antiviral agents, specific research on the activity of this compound against plant viruses was not identified in the provided search results.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Piperazine (B1678402) Synthesis

The synthesis of piperazine and its derivatives is undergoing a significant transformation, guided by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical production by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netmdpi.com Traditional methods often rely on harsh conditions and solvents, but modern research is focused on more sustainable alternatives.

Recent studies have highlighted several innovative strategies:

Microwave-Assisted and Ultrasonic Synthesis: Instead of prolonged heating, energy sources like microwave irradiation and ultrasonication are being used to drive reactions. researchgate.net For instance, the Petasis multicomponent reaction to create piperazine analogs has been shown to produce excellent yields in significantly less time and with lower energy consumption when using these methods compared to conventional refluxing. researchgate.net

Photoredox Catalysis: Visible-light-promoted reactions represent a frontier in green synthesis. organic-chemistry.orgacs.org Organic photoredox catalysis can enable the construction of the piperazine core from simple precursors under mild conditions, avoiding the need for transition metals or pre-functionalized substrates. acs.org

Solvent-Free and Greener Solvent Systems: A major focus is the replacement of hazardous organic solvents. mdpi.com Research has demonstrated the feasibility of using piperazine itself as a solvent in certain reactions, creating a more cost-effective and environmentally friendly process. organic-chemistry.org Other approaches explore solvent-free mechanochemical grinding or the use of greener solvents like water or ethanol (B145695). researchgate.netmdpi.com

Catalyst-Free and One-Pot Reactions: Simplifying synthetic pathways by combining multiple steps into a single "one-pot" reaction reduces waste and improves efficiency. researchgate.net Developing catalyst-free methods is another key goal, further minimizing the environmental footprint of piperazine synthesis. researchgate.net

These green chemistry initiatives are not just environmentally conscious; they often lead to higher yields, faster reaction times, and safer laboratory practices, making them highly attractive for pharmaceutical manufacturing. mdpi.com

Advanced Computational Design of Novel Benzylpiperazine Architectures

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules with desired properties before they are ever synthesized in a lab. For benzylpiperazine derivatives, these in silico methods are accelerating the search for new therapeutic agents.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com By analyzing a dataset of known piperazine derivatives, researchers can build models that predict the activity of new, unsynthesized structures. nih.govmdpi.com These models help identify which structural features, such as steric and electrostatic factors, are crucial for a desired effect, guiding the design of more potent compounds. nih.govmdpi.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a potential drug molecule and its biological target, such as a protein or receptor. Researchers can virtually "dock" designed benzylpiperazine derivatives into the active site of a target to predict their binding affinity and orientation. nih.gov For example, computational algorithms have been used to design benzylpiperazine derivatives as selective inhibitors of specific antiapoptotic proteins, with molecular docking and dynamics simulations helping to explain their binding affinity and selectivity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features that a molecule must possess to be biologically active. For a series of piperidine (B6355638) and piperazine derivatives, a pharmacophore hypothesis was generated to identify key features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings necessary for activity at specific receptors. nih.gov These models can then be used to screen large virtual databases for new compounds that fit the required pharmacophore, identifying promising new candidates for synthesis and testing. nih.gov

These computational strategies enable a more targeted and efficient approach to drug design, reducing the time and cost associated with traditional trial-and-error methods and increasing the likelihood of discovering novel drug candidates. mdpi.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To truly understand how a compound like 1-(4-isopropylbenzyl)piperazine affects biological systems, researchers are moving beyond single data points to a more holistic, systems-level view. nashbio.com The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel complex biological mechanisms. mdpi.com

This integrated approach provides several advantages:

Comprehensive Mechanistic Insights: By analyzing how a compound affects genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolic pathways (metabolomics) simultaneously, researchers can build a comprehensive picture of its mechanism of action. nashbio.commdpi.com This helps to identify not only the primary target but also downstream effects and off-target interactions.

Biomarker and Target Discovery: Multi-omics analysis can uncover novel drug targets and biomarkers that predict a patient's response to a therapy. jci.orgnih.gov Integrating different omics layers can reveal patterns and correlations that are not apparent from a single data type, leading to the identification of key molecules and pathways involved in disease and drug response. mdpi.comnih.gov

Patient Stratification: In the era of precision medicine, multi-omics data can help identify molecular subtypes of diseases. nashbio.com This allows for the stratification of patients into groups that are more likely to respond to a particular benzylpiperazine-based therapy, leading to more effective and personalized treatments. nih.gov

While the integration of these large and complex datasets presents computational challenges, the potential to gain deeper mechanistic insights is transforming drug discovery and development. nashbio.comjci.org

Development of High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands or even millions of compounds to identify those with a desired biological activity. mdpi.com The development of more sophisticated and miniaturized HTS platforms is crucial for efficiently profiling the activity of libraries of benzylpiperazine derivatives.

Emerging trends in HTS include:

Cell-Based Assays in Miniaturized Formats: The use of 96- or 384-well microtiter plates for cell-based assays is standard, allowing for the screening of chemical libraries against various cellular responses. mdpi.com These assays can measure a wide range of phenotypes, such as cell death, cytoprotection, or the modulation of specific pathways. dovepress.com

Microfluidics and "Lab-on-a-Chip" Technology: Microfluidic platforms offer a significant leap forward in HTS, enabling ultrahigh-throughput screening in droplet-based or perfusion systems. researchgate.net These "lab-on-a-chip" technologies use minuscule volumes of reagents, reducing costs and allowing for millions of individual experiments to be run per day. researchgate.net

High-Content Screening (HCS): Unlike traditional HTS which often measures a single endpoint, HCS uses automated imaging and analysis to capture multiple data points from each well. dovepress.com This provides a richer, more detailed dataset on how a compound affects cell morphology, protein localization, and other complex cellular parameters.

Label-Free Detection: Technologies like optical biosensors allow for the direct observation of molecular interactions without the need for fluorescent or radioactive labels. dovepress.com This provides real-time kinetic data on how a compound binds to its target, offering valuable insights during the screening process.

These advanced HTS methodologies allow researchers to cast a wider net in the search for bioactive compounds and to gain more detailed information earlier in the drug discovery pipeline, accelerating the identification of promising new leads from the benzylpiperazine class. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Isopropylbenzyl)piperazine, and what experimental conditions optimize yield?

this compound can be synthesized via reductive amination. A typical protocol involves reacting 4-isopropylbenzaldehyde with tert-butyl piperazine-1-carboxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. After Boc-deprotection with trifluoroacetic acid (TFA), the product is isolated with yields up to 98% . Key factors affecting yield include reaction time (30 minutes for reductive amination), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios of aldehyde to piperazine derivatives.

Q. How is the structural integrity of this compound validated in synthetic chemistry studies?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, analogous piperazine derivatives (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) are analyzed to identify hydrogen bonding patterns (e.g., C–H⋯O interactions) and supramolecular assembly, which influence stability and reactivity . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and mass spectrometry for molecular weight confirmation .

Q. What preliminary pharmacological screening methods are used to assess monoaminergic activity of piperazine derivatives?

In vitro assays measuring dopamine (DAT) and serotonin (SERT) transporter inhibition are common. Radioligand binding studies using [³H]WIN 35,428 for DAT or [³H]citalopram for SERT quantify affinity (Ki values). Functional assays (e.g., synaptosomal uptake inhibition) evaluate reuptake blockade. For example, 1-(4-methoxyphenyl)piperazine derivatives show dose-dependent monoamine release, comparable to amphetamines but with lower abuse potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperazine derivatives with disordered substituents?

Disorder in substituents (e.g., halogenated aroyl groups) is addressed using high-resolution X-ray diffraction (≤0.8 Å) and refinement software like SHELXL. For example, in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine, occupancy refinement (0.942:0.058 ratio) and anisotropic displacement parameters clarify positional disorder . Pairing crystallography with DFT calculations (e.g., Gaussian 09) validates electronic environments and minimizes model bias.

Q. What strategies improve the yield of this compound analogs with bulky substituents?

Steric hindrance from bulky groups (e.g., isopropylbenzyl) necessitates optimized reaction conditions:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 50°C under 200 W irradiation) .

- Catalyst selection : EDIPA (ethyl diisopropylamine) enhances coupling efficiency in benzoylation reactions .

- Solvent polarity : Dichloromethane (DCM) improves solubility of hydrophobic intermediates compared to ethanol .

Q. How do computational models predict the binding affinity of this compound to neurotransmitter transporters?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with DAT/SERT. Key steps:

Protein preparation : Retrieve transporter structures (e.g., PDB ID: 4M48 for DAT).

Ligand parameterization : Assign charges (GAFF force field) and optimize geometry.

Binding pose analysis : Identify π-π stacking (aromatic residues) and hydrogen bonds (e.g., with Asp79 in DAT). Validation via in vitro IC₅₀ correlations ensures predictive accuracy .

Q. What analytical techniques differentiate isomeric piperazine derivatives in forensic or pharmacological studies?

- Raman microspectroscopy : Coupled with PCA-LDA multivariate analysis, it discriminates isomers (e.g., 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl)piperazine) based on peak shifts (e.g., 680 cm⁻¹ for C–Cl stretching) .

- Chiral HPLC : Using columns like Chiralpak IG-3 resolves enantiomers (e.g., R/S configurations) with mobile phases of hexane:isopropanol (90:10) .

Methodological Considerations

Q. How are stability and degradation profiles assessed for this compound under physiological conditions?

Q. What in vivo models evaluate the neuropharmacological effects of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.